N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21Cl2FN2O and a molecular weight of 311.22 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .
Chemical Reactions Analysis
N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the breakdown of the amine group.
Scientific Research Applications
N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
N-(3-Fluoro-4-methoxybenzyl)piperidine: This compound lacks the amine group, resulting in different chemical properties and applications.
N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine: The non-dihydrochloride form of the compound, which may have different solubility and stability characteristics.
N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine hydrochloride: A similar compound with a single hydrochloride salt form, which may affect its reactivity and biological activity.
Biological Activity
N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H21Cl2FN2O
- Molecular Weight : 311.22 g/mol
- CAS Number : 1349708-98-0
The compound features a piperidine ring substituted with a 3-fluoro-4-methoxybenzyl group, which contributes to its unique biological properties. The presence of fluorine atoms often enhances the lipophilicity and binding affinity of compounds to biological targets.
This compound interacts with specific receptors and enzymes in biological systems. Its mechanism of action may involve:
- Receptor Modulation : The compound potentially acts on various neurotransmitter receptors, influencing pathways associated with mood regulation and pain perception.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thus affecting cellular functions and signaling pathways.
Pharmacological Applications
- Neuropharmacology : Similar compounds have shown efficacy in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity : Research indicates that piperidine derivatives can exhibit antimicrobial properties, making this compound a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activity of related compounds:
- Study on Antiparasitic Activity : A compound structurally similar to N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine was evaluated for its efficacy against malaria parasites. The study found that modifications in the chemical structure significantly impacted both potency and metabolic stability, highlighting the importance of fluorinated groups in enhancing biological activity .
- Neuroleptic Agents Development : Research has indicated that piperidine derivatives are being explored as neuroleptic agents due to their ability to interact with dopaminergic pathways . This suggests that this compound could play a role in developing treatments for psychiatric disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Piperidine ring with fluoro and methoxy substitutions | Neuropharmacological effects, potential antimicrobial activity |
N-(3-Fluoro-4-methylphenyl)piperidin-4-amine | Similar piperidine structure but different substitution | Investigated for neuroleptic properties |
N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine | Variation in benzyl substitution | Studied for similar pharmacological effects |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with piperidin-4-amine under controlled conditions. This process often utilizes solvents such as dichloromethane or ethanol, alongside bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions .
Properties
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-11-4-6-15-7-5-11;;/h2-3,8,11,15-16H,4-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRPRRBMQXMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCNCC2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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